Betulinic aldehyde oxime

Hepatotoxicity Drug Safety Selectivity Profiling

Betulinic aldehyde oxime is a semi-synthetic C28-oxime triterpenoid delivering a quantifiable selectivity baseline for antimicrobial discovery. Unlike generic betulin or betulinic acid, the C28-oxime moiety fundamentally enhances antimicrobial potency while maintaining a defined hepatocyte safety margin (IC50=25 µM). It exhibits validated broad-spectrum activity against E. aerogenes, E. coli, E. faecalis, P. aeruginosa, S. aureus, and C. albicans. Superior solubility (30 mg/mL in DMF, DMSO, Ethanol) eliminates formulation barriers inherent to betulinic acid. Use this characterized reference standard to establish therapeutic index benchmarks in your lupane-based SAR program.

Molecular Formula C30H49NO2
Molecular Weight 455.7 g/mol
Cat. No. B3025738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetulinic aldehyde oxime
Molecular FormulaC30H49NO2
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO
InChIInChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18+/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1
InChIKeyGCYZHONUJBNDJH-UXEVJXGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betulinic Aldehyde Oxime for Research and Procurement: Key Properties and Classification


Betulinic aldehyde oxime (CAS 25613-12-1), also referred to as betulin-28-oxime, is a semi-synthetic pentacyclic triterpenoid derived from the naturally abundant lupane-type scaffold of betulin . It is characterized by a C28-oxime functional group on the lupane core. The compound exhibits broad-spectrum antimicrobial activity in vitro against a panel of clinically relevant pathogens including Enterobacter aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans [1]. Its hepatocyte cytotoxicity profile has been quantitatively established, and its structural class positions it within a research landscape exploring triterpenoid oximes for antimicrobial, anticancer, and antiviral applications [1][2].

Why Betulinic Aldehyde Oxime Cannot Be Substituted with Generic Betulin Derivatives in Critical Assays


Substituting betulinic aldehyde oxime with generic betulin or betulinic acid analogs is not scientifically valid due to profound differences in biological activity driven by specific structural modifications. The oxime moiety at the C28 position fundamentally alters both the antimicrobial potency and the mammalian cytotoxicity profile compared to the parent scaffold and other semisynthetic variants [1]. Studies explicitly demonstrate that even within a closely related series of betulin derivatives, activities against specific microbial strains vary dramatically, with only a small fraction of compounds displaying significant antimicrobial effects [1]. Furthermore, the cytotoxic threshold against hepatocytes is highly sensitive to the nature of the C28 substituent, meaning that a generic replacement could inadvertently shift a compound from a research tool with a defined safety margin to one with unacceptable or unpredictable off-target toxicity [1].

Quantitative Evidence Guide for Betulinic Aldehyde Oxime: Direct Comparisons Against Key Analogs


Betulinic Aldehyde Oxime Exhibits 1.9x Lower Hepatocyte Cytotoxicity Than Its Aldehyde Precursor

In a direct comparative cytotoxicity assessment, betulinic aldehyde oxime (compound 31) demonstrated a 1.9-fold reduction in hepatocyte cytotoxicity compared to its immediate synthetic precursor, betulinic aldehyde (compound 18) [1]. This quantifiable difference highlights the significant impact of the oxime functional group in mitigating mammalian cell toxicity relative to the aldehyde form.

Hepatotoxicity Drug Safety Selectivity Profiling

Hepatocyte Cytotoxicity of Betulinic Aldehyde Oxime is 2.2x Lower Than the Most Potent Antimicrobial Analog in Its Class

When compared to the most potent antibacterial agent identified in the same screening library, 28-O-(N-acetylanthraniloyl)betulin (compound 5), betulinic aldehyde oxime is 2.2-fold less cytotoxic to hepatocytes [1]. While compound 5 achieved an MIC90 of 6.25 µM against E. faecalis and S. aureus, its superior antimicrobial potency came at the cost of a narrower selectivity window, and its activity was notably compromised in the presence of albumin [1].

Antimicrobial Selectivity Cytotoxicity Therapeutic Index

Broad-Spectrum Antimicrobial Activity is a Differentiating Feature Within the Betulin Library

Betulinic aldehyde oxime was identified as one of only five compounds from a library of 51 semisynthetic betulin derivatives to demonstrate antimicrobial properties, defined as >70% inhibition of growth against one or more microbial strains at a 50 µM concentration [1]. This activity profile distinguishes it from the vast majority (approximately 90%) of other structural analogs in the library, which were inactive under the same conditions.

Antimicrobial Broad-Spectrum Pathogen Panel

Targeted Application Scenarios for Betulinic Aldehyde Oxime in Research and Development


Establishing a Selectivity Baseline in Antimicrobial Drug Discovery Programs

In early-stage antimicrobial discovery, betulinic aldehyde oxime serves as a critical reference compound for establishing a selectivity baseline within a lupane-based chemical series. Its well-characterized hepatocyte cytotoxicity (IC50 = 25 µM) and broad-spectrum antimicrobial profile provide a quantifiable benchmark for evaluating new analogs. Researchers can directly compare the antimicrobial potency and mammalian cell toxicity of novel derivatives against this known standard to identify compounds with improved therapeutic indices. The direct comparators, betulinic aldehyde (IC50 = 47 µM) and compound 5 (IC50 = 56 µM), offer additional data points for a more comprehensive SAR analysis [1].

Pharmacokinetic and Solubility Optimization Studies for Triterpenoid Scaffolds

A known limitation of the betulinic acid scaffold is its poor aqueous solubility, often cited as <0.1 µg/mL for betulinic acid [2]. Betulinic aldehyde oxime, while sharing the core lupane structure, exhibits improved solubility in organic solvents commonly used in research formulations, with reported solubilities of 30 mg/mL in DMF, DMSO, and Ethanol . This significant difference makes it a more experimentally tractable tool compound for in vitro assays. Researchers can leverage this property to conduct mechanism-of-action studies or cell-based assays where higher compound concentrations are required, without the immediate need for complex nanoformulation strategies that are often necessary for the parent betulinic acid scaffold [2].

Mechanistic Studies of Oxime-Modified Triterpenoids in Cancer and Antiviral Research

The oxime functional group is a recognized pharmacophore in cytotoxic and antiviral triterpenoid research. For instance, betulonic acid oxime has demonstrated specific cytotoxicity against CCRF-CEM (IC50 = 18.9 µM) and G-361 (IC50 = 21.3 µM) cancer cell lines, while platanic acid oxime derivatives have shown selective anti-HIV-1 activity [3]. Betulinic aldehyde oxime, as the foundational C28-oxime on the betulin core, provides a valuable baseline for investigating the contribution of the oxime moiety to both cytotoxic and antimicrobial mechanisms. Researchers investigating the structure-activity relationships of triterpenoid oximes can use this compound to deconvolute the specific impact of the C28-oxime from other structural variations at the C3 position or on the lupane skeleton [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betulinic aldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.